molecular formula C7H6BrNO2 B1265511 Bromosalicylamide CAS No. 6329-74-4

Bromosalicylamide

Cat. No. B1265511
CAS RN: 6329-74-4
M. Wt: 216.03 g/mol
InChI Key: MRMOPHYFXXZTFN-UHFFFAOYSA-N
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Description

Bromosalicylamide is a chemical compound studied for various applications in chemistry and materials science. Its unique properties are derived from its molecular structure, which includes a bromine atom attached to a salicylamide backbone. This configuration lends the molecule specific chemical and physical characteristics valuable in organic synthesis and potentially in other fields.

Synthesis Analysis

The synthesis of Bromosalicylamide and related compounds involves several key methods, including the use of N-Bromosuccinimide (NBS) as a catalyst or reagent. NBS is known for its role in bromination and various organic transformations, offering a pathway to synthesize Bromosalicylamide derivatives through the incorporation of bromine into organic molecules (Shinde & Kshirsagar, 2016).

Molecular Structure Analysis

The molecular structure of Bromosalicylamide derivatives has been elucidated using various analytical techniques, including IR, NMR, and X-ray crystallography. These studies provide insights into the coordination environments of the metal ions when Bromosalicylamide acts as a ligand, showcasing its ability to form complexes with metals such as Co, Ni, Cu, and Zn. These complexes are significant for their potential applications in catalysis and material science (Canpolat & Kaya, 2004).

Chemical Reactions and Properties

Bromosalicylamide and its derivatives participate in a variety of chemical reactions, demonstrating a wide range of reactivities. For instance, the bromination of organic compounds is a critical reaction in organic synthesis, where Bromosalicylamide-related compounds can play a role due to the bromine atom in their structure. These reactions are essential for constructing complex molecules, including pharmaceuticals and polymers (Saikia, Borah, & Phukan, 2016).

Scientific Research Applications

  • Agricultural Research and Pest Management : Research by Schneider et al. (2003) delves into alternatives to methyl bromide for pre-plant and post-harvest pest and pathogen control. Methyl bromide, a widely used fumigant, is being phased out due to environmental concerns, leading to research into alternatives, which could potentially include bromosalicylamide derivatives (Schneider et al., 2003).

  • Chemical Properties and Metabolism : A study from 1957 by Bridges investigates the metabolism of compounds including salicylohydrazide, its derivatives, and salicylohydroxamic acid, with a focus on 5-bromosalicylohydroxamic acid. This research provides insight into the chemical behavior and biological interactions of bromosalicylamide-related compounds (Bridges, 1957).

  • Neurological Effects : Neto and Narahashi (1976) explored the effects of benzoic acid, salicylic acid, and 5-bromosalicylic acid on nerve conduction in crayfish and squid giant axons. Their findings provide insights into how bromosalicylic acid and related compounds can impact nervous conduction and membrane conductance, which is relevant to understanding their broader biological activities (Neto & Narahashi, 1976).

  • Environmental Impact of Bromide Ions : Cowman and Singer (1996) investigated the effect of bromide ions, which could include compounds like bromosalicylamide, on the formation of haloacetic acids during water treatment processes. This research highlights the environmental implications of using brominated compounds (Cowman & Singer, 1996).

  • Bromide in the Natural Environment : The study by Flury and Papritz (1993) discusses the use of bromide ions, including those from bromosalicylamide compounds, as tracers in environmental studies due to their minimal interaction with soil minerals. This application is significant in hydrological and environmental research (Flury & Papritz, 1993).

  • Application in Chemistry Education : The paper by Han Li-rong (2010) illustrates the application of research study in chemistry classes, using examples like Ethyl bromide, which is related to the bromosalicylamide family. This showcases the educational application of such compounds in teaching chemistry (Han Li-rong, 2010).

  • Water Treatment and Disinfection By-Product Management : Watson, Farré, and Knight (2012) reviewed techniques for removing bromide, potentially including bromosalicylamide, from drinking water. This is crucial for managing disinfection by-products in water treatment processes (Watson, Farré, & Knight, 2012).

Safety And Hazards

Bromosalicylamide is harmful if swallowed and may cause an allergic skin reaction . It is advised to avoid breathing dust, mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While specific future directions for Bromosalicylamide were not found in the search results, the study of salicylanilides for their anticancer properties suggests potential future research directions . These could include further investigation into the mechanisms of action of these compounds, development of new drugs based on these compounds, and exploration of their potential in treating various diseases .

properties

IUPAC Name

5-bromo-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMOPHYFXXZTFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212685
Record name Salicylamide, bromo-
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Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromosalicylamide

CAS RN

6329-74-4
Record name 5-Bromo-2-hydroxybenzamide
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Record name 5-Bromosalicylamide
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Record name Bromosalicylamide
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Record name Salicylamide, bromo-
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Record name 5-bromosalicylamide
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Record name 5-BROMOSALICYLAMIDE
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Synthesis routes and methods

Procedure details

To a stirred solution of 5-Bromosalicyclic acid (30 g, 135.5 mmol) in n-butylalcohol (60 mL) was added H2SO4 (95.6%, 289 μL, 5.42 mmol) in a 100 ml round bottom flask connected by a Dean-Stark trap/reflux condenser that was filled with 12 ml of n-butylalcohol. After heated to reflux for 2 days, the reaction was cooled down to R.T. and concentrated to give a pale yellow oil. The mixture was added 50 mL MeOH, followed by NH3 in MeOH (7 N, 116 mL). The reaction was stirred at R.T. for another 2 days, monitored by HPLC. After the reaction complete, it was concentrated to give a white solid. The crude solid was washed with small amount of EtOAc and hexane to afford 24 g of the product as a white crystalline solid (82% yield). 1H NMR (CDCl3) δ 12.15 (s, 1H), 7.54 (m, 2H), 6.97 (d, J=12 Hz, 1H), 6.00 (broad, 2H).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
289 μL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
116 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bromosalicylamide

Citations

For This Compound
48
Citations
EC Hughes, AW Titherley - Journal of the Chemical Society …, 1911 - pubs.rsc.org
… Bromination proceeds easily in the cold, but owing to a secondary reaction, in which some water appears to be produced, a considerable quantity of bromosalicylamide and …
Number of citations: 4 pubs.rsc.org
WM McIsaac, RT Williams - Biochemical Journal, 1957 - ncbi.nlm.nih.gov
… Free 5-bromosalicylamide was detected in rat and rabbit urine, traces in mouse … -bromosalicylamide was found in large amounts in all the urines. Thus conjugated 5-bromosalicylamide …
Number of citations: 31 www.ncbi.nlm.nih.gov
W Johnson - Canadian Journal of Biochemistry and Physiology, 1955 - cdnsciencepub.com
… Salicylamide and 5-bromosalicylamide were ineffective. 'The significance of these results is … Although salicylamide (lW3 M) and 5-bromosalicylamide (lop4 ill) inhibited competitively the …
Number of citations: 3 cdnsciencepub.com
CDB Bridges - Biochemical Journal, 1957 - ncbi.nlm.nih.gov
… , mouse, rabbit and rat mainly as conjugates of 5-bromosalicylamide, and to a lesser extent as the … The in vitro tuberculostatic activity of 5bromosalicylamide is about half that of 5-bromo…
Number of citations: 41 www.ncbi.nlm.nih.gov
ND Kulkarni, PK Bhattacharya - 1989 - nopr.niscpr.res.in
… NHPh (HL'), MeCOCH2CONHC6H4Me-(o) (HU), MeCOCH2CONHC6H40Me-(o) (HV), PhCOC 2CONHPh (HL4)1 salicylamide (HL5),salicylanilide (HL6)and 5~bromosalicylamide (HU)…
Number of citations: 0 nopr.niscpr.res.in
W Johnson, E Mankiewicz, R Jasmin… - American Review of …, 1961 - atsjournals.org
… As BSH is largely converted into 5-bromosalicylamide in man and the rabbit, it would be expected that the in vivo antituberculous activity of BSH would be even lower than that found in …
Number of citations: 7 www.atsjournals.org
JA Christopher, BG Avitabile, P Bamborough… - Bioorganic & medicinal …, 2007 - Elsevier
… The analogous 2-hydroxy series was accessed in a similar fashion from 5-bromosalicylamide 9, a Suzuki–Miyaura coupling and bromination sequence yielding phenol 10. Suzuki–…
Number of citations: 71 www.sciencedirect.com
SL Shapiro, IM Rose, L Freedman - Journal of the American …, 1957 - ACS Publications
… (0.2 mole) of 5-bromosalicylamide in 100 ml. of pyridine and 60 ml. of acetonitrile was maintained at 5 during addition of … From 5-bromosalicylamide, mp 233-238; P. Kauschke(J. prakt. …
Number of citations: 31 pubs.acs.org
H Kehl - 1982 - bcpw.bg.pw.edu.pl
… Mclsaac and Williams also found that the tuberculostatic activity in vitro of 5-bromosalicylamide II (Z = Br, R = H) is about half that of BSH. BSH gave positive results in a few hundred …
Number of citations: 150 bcpw.bg.pw.edu.pl
K Gopalakrishnan, PK Bhattacharya - Journal of the Chemical Society …, 1982 - pubs.rsc.org
The proton–ligand formation constants of HL, formation constants of the binary complexes [CuL]+ and [CuL2], and formation constants of the ternary complexes [CuAL]+, where A = 2,2′…
Number of citations: 2 pubs.rsc.org

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